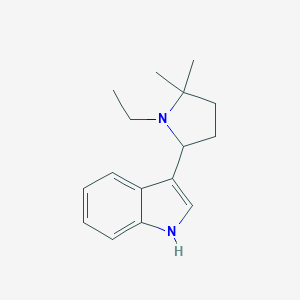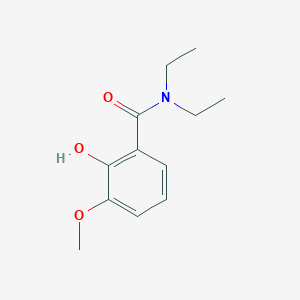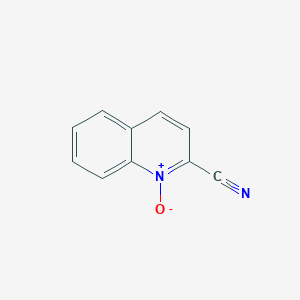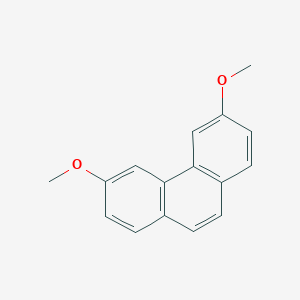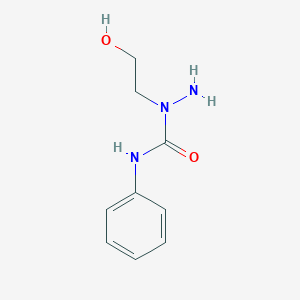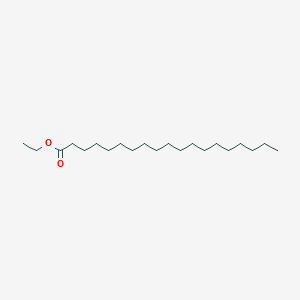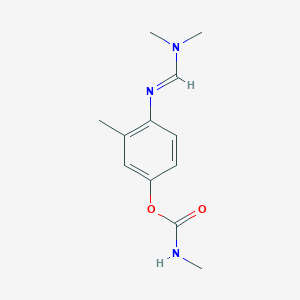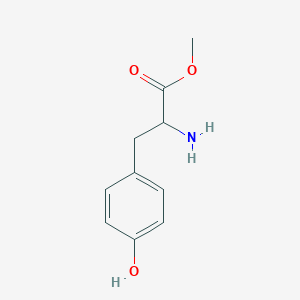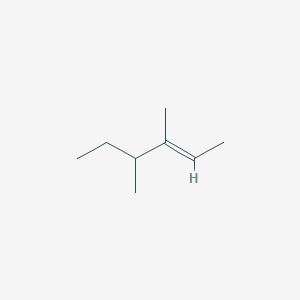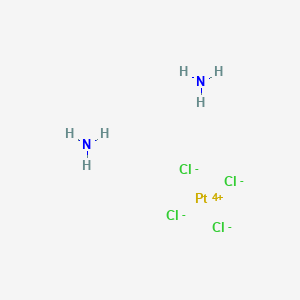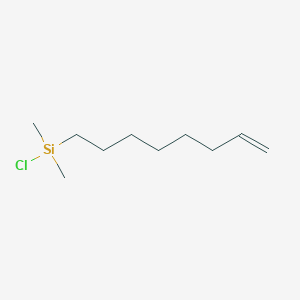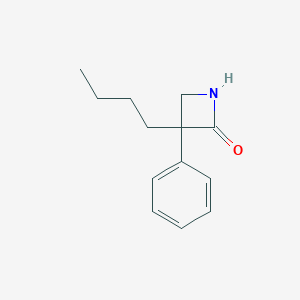
3-Butyl-3-phenyl-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3-phenyl-2-azetidinone, also known as BPAO, is a chiral β-lactam compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAO exhibits a unique structure and has been found to possess various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-Butyl-3-phenyl-2-azetidinone is not fully understood. However, it has been suggested that 3-Butyl-3-phenyl-2-azetidinone may act as an inhibitor of enzymes involved in various biological processes, such as the biosynthesis of nucleic acids and proteins.
Biochemische Und Physiologische Effekte
3-Butyl-3-phenyl-2-azetidinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the frequency and severity of seizures, and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Butyl-3-phenyl-2-azetidinone in lab experiments is its unique structure, which allows for the synthesis of chiral compounds. 3-Butyl-3-phenyl-2-azetidinone is also relatively easy to synthesize and is readily available. However, one of the limitations of using 3-Butyl-3-phenyl-2-azetidinone in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are numerous future directions for the study of 3-Butyl-3-phenyl-2-azetidinone. One potential direction is the development of 3-Butyl-3-phenyl-2-azetidinone-based drugs for the treatment of various diseases, such as cancer and viral infections. Another direction is the synthesis of novel chiral compounds using 3-Butyl-3-phenyl-2-azetidinone as a building block. Additionally, further research is needed to fully understand the mechanism of action of 3-Butyl-3-phenyl-2-azetidinone and its potential toxic effects.
Synthesemethoden
3-Butyl-3-phenyl-2-azetidinone can be synthesized through various methods, including the Staudinger reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Staudinger reaction involves the reaction of an imine with a phosphine to yield a β-lactam. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-lactam. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone to yield a β-lactam. However, the most commonly used method for synthesizing 3-Butyl-3-phenyl-2-azetidinone is the Staudinger reaction.
Wissenschaftliche Forschungsanwendungen
3-Butyl-3-phenyl-2-azetidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antitumor, and antiviral activities. 3-Butyl-3-phenyl-2-azetidinone has also been studied for its potential use as a chiral building block in organic synthesis.
Eigenschaften
CAS-Nummer |
17719-30-1 |
|---|---|
Produktname |
3-Butyl-3-phenyl-2-azetidinone |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
3-butyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
KYWUFESZSCDFSH-UHFFFAOYSA-N |
SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




